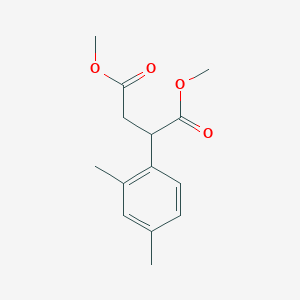
Butanedioic acid, (2,4-dimethylphenyl)-, dimethyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Butanedioic acid, (2,4-dimethylphenyl)-, dimethyl ester is an organic compound with the molecular formula C12H14O4 It is a derivative of butanedioic acid (succinic acid) where the hydrogen atoms are replaced by a 2,4-dimethylphenyl group and two methyl ester groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of butanedioic acid, (2,4-dimethylphenyl)-, dimethyl ester typically involves the esterification of butanedioic acid with methanol in the presence of an acid catalyst. The reaction can be represented as follows:
Butanedioic acid+2Methanol→Butanedioic acid, (2,4-dimethylphenyl)-, dimethyl ester+2Water
Common catalysts used in this reaction include sulfuric acid or p-toluenesulfonic acid. The reaction is usually carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and higher yields. The use of solid acid catalysts, such as ion-exchange resins, can also be employed to facilitate the esterification process.
Analyse Des Réactions Chimiques
Types of Reactions
Butanedioic acid, (2,4-dimethylphenyl)-, dimethyl ester can undergo various chemical reactions, including:
Oxidation: The ester groups can be oxidized to form corresponding carboxylic acids.
Reduction: The ester groups can be reduced to alcohols using reducing agents like lithium aluminum hydride.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nitration using a mixture of nitric acid and sulfuric acid; halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Butanedioic acid, (2,4-dimethylphenyl)-, dicarboxylic acid.
Reduction: Butanedioic acid, (2,4-dimethylphenyl)-, dimethyl alcohol.
Substitution: 2,4-dimethyl-6-nitrophenyl butanedioic acid, dimethyl ester (nitration product).
Applications De Recherche Scientifique
Butanedioic acid, (2,4-dimethylphenyl)-, dimethyl ester has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis, particularly in the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and metabolic pathways.
Medicine: Explored for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.
Industry: Utilized in the production of polymers and resins, where it acts as a plasticizer to improve flexibility and durability.
Mécanisme D'action
The mechanism by which butanedioic acid, (2,4-dimethylphenyl)-, dimethyl ester exerts its effects depends on the specific application. In organic synthesis, it acts as a building block that can undergo various transformations to yield desired products. In biological systems, it may interact with enzymes or receptors, influencing metabolic pathways or cellular processes. The exact molecular targets and pathways involved can vary based on the context of its use.
Comparaison Avec Des Composés Similaires
Similar Compounds
Butanedioic acid, dimethyl ester: Lacks the 2,4-dimethylphenyl group, making it less hydrophobic and less reactive in aromatic substitution reactions.
Pentanedioic acid, dimethyl ester: Contains an additional carbon in the backbone, altering its physical and chemical properties.
Butanedioic acid, (4-methylphenyl)-, dimethyl ester: Similar structure but with a different substitution pattern on the aromatic ring, affecting its reactivity and applications.
Uniqueness
Butanedioic acid, (2,4-dimethylphenyl)-, dimethyl ester is unique due to the presence of the 2,4-dimethylphenyl group, which imparts distinct chemical properties and reactivity. This substitution pattern enhances its potential for use in various chemical reactions and applications, making it a valuable compound in both research and industry.
Propriétés
Numéro CAS |
647316-30-1 |
|---|---|
Formule moléculaire |
C14H18O4 |
Poids moléculaire |
250.29 g/mol |
Nom IUPAC |
dimethyl 2-(2,4-dimethylphenyl)butanedioate |
InChI |
InChI=1S/C14H18O4/c1-9-5-6-11(10(2)7-9)12(14(16)18-4)8-13(15)17-3/h5-7,12H,8H2,1-4H3 |
Clé InChI |
HBRKQZSSHQWPSU-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(C=C1)C(CC(=O)OC)C(=O)OC)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(5,5-Dimethyl-1,2-diphenylhex-2-en-1-yl)[bis(phenylethynyl)]silanol](/img/structure/B14223815.png)
![4-Methyl-5-[methyl(phenyl)amino]-5-oxopentanoic acid](/img/structure/B14223816.png)
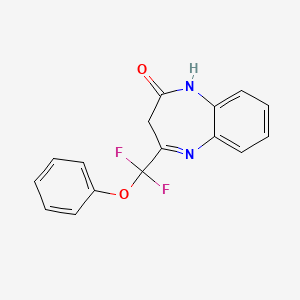
![4-[(8-Azabicyclo[3.2.1]octan-3-ylidene)methyl]-N,N-diethylbenzamide](/img/structure/B14223830.png)
![2-[(Dimethylcarbamothioyl)sulfanyl]-2-methylbutanoic acid](/img/structure/B14223833.png)
![2,6-DI-Tert-butyl-4-[3-(diethylamino)propyl]phenol](/img/structure/B14223838.png)
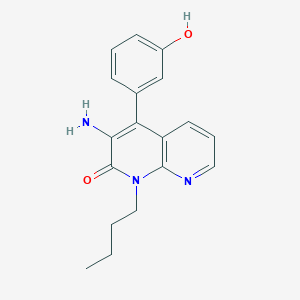
![N-(4-methoxyphenyl)-5-methyl-6H-indolo[2,3-b]quinolin-11-imine](/img/structure/B14223853.png)
![N,N-Dibutyl-5-[2-(isoquinolin-5-YL)ethenyl]naphthalen-2-amine](/img/structure/B14223859.png)
![Benzamide, N-[(1R)-1-(trifluoromethyl)-3-butenyl]-](/img/structure/B14223873.png)
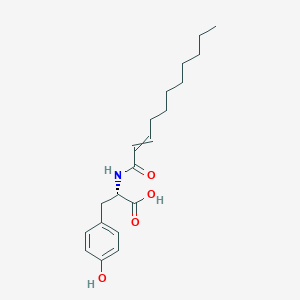
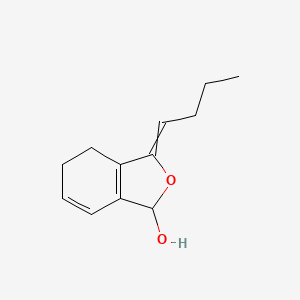
![Pyridine, 1-[(2-bromophenyl)sulfonyl]-1,2,3,4-tetrahydro-](/img/structure/B14223905.png)

